molecular formula C15H13F2NO2 B2383468 (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide CAS No. 691376-81-5

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide

Cat. No.: B2383468
CAS No.: 691376-81-5
M. Wt: 277.271
InChI Key: UXSUAYLAXNTLJF-ZDLGFXPLSA-N
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Description

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzylidene moiety, which is further linked to a 2-methylaniline oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-methylaniline oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of difluoromethoxy groups on biological systems. It can serve as a model compound to investigate the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethoxy)benzene-1,2-diamine
  • 1-bromo-4-(difluoromethoxy)benzene
  • 4-(difluoromethoxy)benzoic acid

Uniqueness

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is unique due to the presence of both the difluoromethoxy group and the benzylidene moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSUAYLAXNTLJF-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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